2-Amino-5-bromo-4-methylpyridine
Overview
Description
2-Amino-5-bromo-4-methylpyridine is a chemical compound with the empirical formula C6H7BrN2 . It is used as a pharmaceutical intermediate . It can also be used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular weight of 2-Amino-5-bromo-4-methylpyridine is 187.04 . The SMILES string representation of the molecule is Cc1cc(N)ncc1Br .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-methylpyridine is a light yellow crystalline solid . It has a melting point of 148-151 °C (lit.) , and a predicted boiling point of 254.2±35.0 °C . It is soluble in methanol .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives for Biological Activities : A study described the synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine (a related compound to 2-Amino-5-bromo-4-methylpyridine) via Suzuki cross-coupling reaction. These compounds showed potential as chiral dopants for liquid crystals and exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Investigation in Photoinduced Amino-Imino Tautomerism : Research on 2-amino-5-methylpyridine, a structurally similar compound to 2-Amino-5-bromo-4-methylpyridine, focused on its photoinduced reversible amino-imino tautomerism. This study provided insights into the photoreaction mechanisms of such compounds (Akai et al., 2006).
Preparation of 2-Amino-6-bromopyridine as Pharmaceutical Intermediates : Another study explored the preparation of 2-Amino-6-bromopyridine, which is relevant due to its structural similarity to 2-Amino-5-bromo-4-methylpyridine. This compound is significant as a pharmaceutical and chemical intermediate (Xu Liang, 2010).
Inhibition Effect on Mild Steel Corrosion : A study on 2-amino-4-methylpyridine, another similar compound, showed its potential as a corrosion inhibitor for mild steel, demonstrating the chemical versatility of such pyridine derivatives (Mert et al., 2014).
Electrocatalytic Carboxylation with CO2 : Research was conducted on the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting its potential application in green chemistry and carbon capture technologies (Feng et al., 2010).
Safety And Hazards
2-Amino-5-bromo-4-methylpyridine is considered hazardous. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
properties
IUPAC Name |
5-bromo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCMHOKWINDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355838 | |
Record name | 2-Amino-5-bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methylpyridine | |
CAS RN |
98198-48-2 | |
Record name | 2-Amino-5-bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.